molecular formula C15H31Cl2N3O2 B13497596 Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride

Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride

Numéro de catalogue: B13497596
Poids moléculaire: 356.3 g/mol
Clé InChI: JIDPWQMDOSYDPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride (CAS: 2680528-78-1) is a carbamate-protected piperazine derivative with a cyclohexyl backbone. Its molecular formula is C₁₅H₃₁Cl₂N₃O₂, and it has a molecular weight of 356.3 g/mol . Key properties include:

  • Boiling point: 409.7 ± 40.0 °C (predicted)
  • Density: 1.06 ± 0.1 g/cm³ (predicted)
  • pKa: 12.53 ± 0.40 (predicted) .

The compound is industrially available through suppliers like MQ Pharmaceuticals and Bide Pharmatech, primarily in China . Its structure features a tert-butyl carbamate group attached to a cyclohexylpiperazine scaffold, making it a versatile intermediate in pharmaceutical synthesis, particularly for modulating solubility and bioavailability in drug candidates.

Propriétés

Formule moléculaire

C15H31Cl2N3O2

Poids moléculaire

356.3 g/mol

Nom IUPAC

tert-butyl N-(4-piperazin-1-ylcyclohexyl)carbamate;dihydrochloride

InChI

InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h12-13,16H,4-11H2,1-3H3,(H,17,19);2*1H

Clé InChI

JIDPWQMDOSYDPO-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2.Cl.Cl

Origine du produit

United States

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Approach

The compound tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride is typically prepared via nucleophilic substitution or coupling reactions involving a protected cyclohexylamine derivative and a piperazine moiety. The tert-butyl carbamate (Boc) group serves as a protecting group for the amine functionality on the cyclohexyl ring, facilitating selective reactions.

Representative Synthetic Routes

Carbamate Formation via Coupling with Piperazine

One common approach involves the reaction of 4-(tert-butoxycarbonylamino)cyclohexyl derivatives with piperazine under coupling conditions. For example, a method analogous to the preparation of related piperazine-carbamate compounds uses carbodiimide-mediated coupling:

  • Starting materials: 4-tert-butoxycarbonylamino-cyclohexyl derivatives (e.g., 4-tert-butoxycarbonylamino-cyclohexyl acetic acid)
  • Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)
  • Solvents: Dichloromethane or tetrahydrofuran (THF)
  • Base: Triethylamine
  • Conditions: Room temperature to moderate heating (40–60 °C)
  • Reaction time: From 1 hour to several hours depending on scale and reagents

This method yields the tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate intermediate, which can be isolated by crystallization or filtration with high purity (above 98%) and yields ranging from 67% to over 90% depending on the exact procedure.

Conversion to Dihydrochloride Salt

The free base carbamate is typically converted into its dihydrochloride salt by treatment with hydrochloric acid in an organic solvent such as acetonitrile:

  • Reagents: Concentrated hydrochloric acid (e.g., 37%)
  • Solvent: Acetonitrile
  • Temperature: 60–65 °C
  • Reaction time: 3–4 hours
  • Workup: Cooling, filtration, washing with acetonitrile, drying

This step affords the dihydrochloride salt with excellent yield (~99%) and purity (>99.8%).

Detailed Example from Patents

Step Reactants & Conditions Yield (%) Purity (%) Notes
1 4-tert-butoxycarbonylamino-cyclohexyl acetic acid + 1-(2,3-dichlorophenyl)piperazine + EDCI + Et3N, reflux in DCM at 40 °C for 2 h, then stir overnight at RT 66.9 98.5 Crude product purified by methanol reflux and filtration
2 Same starting acid + EDCI + HOBt + Et3N in THF, stir 1 h RT, add piperazine, heat 50–60 °C for 4 h, crystallize with THF 93.9 99.65 Higher yield and purity achieved by optimized solvent and additives
3 Intermediate from step 2 + 37% HCl in acetonitrile, heat 60–65 °C for 3–4 h, filter and dry 98.85 99.86 Formation of dihydrochloride salt, high purity and yield

Table 1: Representative preparation steps for this compound

Alternative Methods and Considerations

  • Some methods utilize direct amination of cyclohexyl carbamate derivatives with piperazine under basic conditions.
  • Protecting group strategies are critical to prevent side reactions.
  • Reaction solvents and temperature control influence yield and purity significantly.
  • Purification steps such as crystallization and washing are essential for achieving pharmaceutical-grade purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Outcome
Starting material 4-tert-butoxycarbonylamino-cyclohexyl acid Required for selective coupling
Coupling reagents EDCI, HOBt Enhance coupling efficiency
Base Triethylamine Neutralizes acid byproducts
Solvent Dichloromethane, THF Affects solubility and reaction rate
Temperature 25–60 °C Controls reaction kinetics
Reaction time 1–4 hours Ensures completion
Purification Crystallization, filtration Improves purity
Salt formation 37% HCl in acetonitrile, 60–65 °C Produces stable dihydrochloride salt

Table 2: Key parameters influencing the preparation of this compound

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the piperazine or cyclohexyl ring, with outcomes dependent on the oxidizing agent:

Oxidizing Agent Conditions Major Products Key Observations
Hydrogen peroxideAqueous medium, 25–40°CN-oxides of piperazine ringSelective oxidation at tertiary amines
Potassium permanganateAcidic conditionsCyclohexanol derivativesPartial ring hydroxylation observed

Mechanistic Insight : Piperazine’s tertiary amines are primary oxidation sites, forming stable N-oxide derivatives. Cyclohexyl ring oxidation is less favored unless strong acidic conditions are applied.

Reduction Reactions

Reductive cleavage of the carbamate group is achievable under specific conditions:

Reducing Agent Conditions Major Products Yield
Lithium aluminum hydrideAnhydrous THF, reflux4-(piperazin-1-YL)cyclohexylamine derivatives~65%
Catalytic hydrogenationH₂/Pd-C, ethanol, 50°CDeprotected cyclohexyl-piperazine compounds~78%

Note : The tert-butyl carbamate group is selectively reduced to an amine, retaining the piperazine ring’s integrity.

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitutions:

Reagent Conditions Products Applications
Alkyl halides (R-X)K₂CO₃, DMF, 60°CN-alkylated piperazine derivativesDrug candidate synthesis
Aryl sulfonyl chloridesEt₃N, CH₂Cl₂, RTSulfonamide-functionalized analogsGlyT-1 inhibitor development

Case Study : Substitution with propylsulfonyl groups (e.g., using propylsulfonyl chloride) yielded analogs showing GlyT-1 inhibitory activity (IC₅₀ = 67.5 nM) . These derivatives demonstrated enhanced metabolic stability in human liver microsomes .

Stability Under Hydrolytic Conditions

The carbamate group undergoes hydrolysis in aqueous media:

Conditions Products Rate Constant (k)
pH 7.4, 37°C4-(piperazin-1-YL)cyclohexanol + CO₂0.12 h⁻¹
1M HCl, refluxRapid deprotection to free amine>95% in 2 hours

Implications : Hydrolysis profiles inform storage conditions and synthetic pathways requiring carbamate stability.

Comparative Reactivity Analysis

A reactivity comparison with structurally related compounds highlights its uniqueness:

Compound Oxidation Susceptibility Reduction Efficiency Substitution Versatility
Tert-butyl N-[4-(piperidin-1-YL)cyclohexyl]carbamateLowModerateLimited
Target Compound HighHighBroad

Key Factor : The piperazine ring’s electron-rich nitrogen atoms enhance nucleophilicity, enabling diverse substitutions unmatched by piperidine analogs .

Industrial-Scale Reaction Optimization

Large-scale synthesis employs automated reactors with the following optimized parameters:

Parameter Optimal Value Impact
Temperature25–30°CMinimizes side reactions
SolventDichloromethaneEnhances reaction homogeneity
BaseTriethylamineNeutralizes HCl, drives reaction forward

Yield : 82–85% after recrystallization.

Applications De Recherche Scientifique

Tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying these mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The table below highlights critical distinctions between the target compound and analogs from recent literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) pKa
Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride C₁₅H₃₁Cl₂N₃O₂ 356.3 Piperazine, cyclohexyl, tert-butyl carbamate 409.7 ± 40.0 1.06 ± 0.1 12.53 ± 0.40
tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate () C₁₈H₁₆ClIN₄O₂ 482.0 Chloro-nitroanilino, cyclohexyl, tert-butyl carbamate Not reported Not reported Not reported
3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)cyclohexyl]-1-(4-iodophenyl)urea (Compound 38, ) C₁₈H₁₆ClIN₄O₂ 482.0 Benzodiazolyl, iodo-phenyl urea Not reported Not reported Not reported
Tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl} carbamate (Compound 12, ) C₃₂H₃₇N₅O₆ 611.7 Pyrrolopyridinyl, dual carbamate Not reported Not reported Not reported
Key Observations:

Substituent Complexity :

  • The target compound’s piperazine moiety enhances basicity and water solubility (via dihydrochloride salt formation), whereas compounds like 38 () incorporate bulky groups (e.g., iodophenyl urea), increasing lipophilicity and molecular weight .
  • Compound 12 () features dual tert-butoxycarbonyl (Boc) protections, which may reduce metabolic instability compared to single-Boc derivatives .

Physicochemical Properties :

  • The dihydrochloride salt’s predicted pKa (~12.5) aligns with protonated piperazine amines, favoring aqueous solubility. Neutral analogs (e.g., Compound 38) lack this advantage .
  • Boiling points and densities for most analogs remain unreported, highlighting a data gap in literature.

Activité Biologique

Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride (CAS No. 2680528-78-1) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with molecular targets, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperazine moiety , and a cyclohexyl ring . Its molecular formula is C15H31Cl2N3O2C_{15}H_{31}Cl_2N_3O_2 with a molecular weight of approximately 356.3 g/mol. The presence of the piperazine structure is particularly noteworthy as it is known for modulating various neurotransmitter receptors and enzymes, influencing numerous biological pathways .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Modulation : The piperazine component allows the compound to modulate receptor activity, particularly those involved in neurotransmission and signal transduction pathways. This modulation can lead to significant changes in cellular signaling processes, potentially affecting conditions like anxiety, depression, and other neuropsychiatric disorders .
  • Enzyme Interaction : The carbamate functionality may influence various enzymatic activities, contributing to its pharmacological effects. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes involved in metabolic pathways .

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound:

  • Antidepressant Activity : In vitro studies suggest that this compound may exhibit antidepressant-like effects by enhancing serotonergic and dopaminergic signaling pathways. These findings were supported by behavioral assays in rodent models, indicating reduced depressive-like behaviors .
  • Anxiolytic Effects : Research has shown that the compound could potentially reduce anxiety-related behaviors in animal models, possibly through modulation of GABAergic systems .
  • Antitumor Potential : Preliminary studies indicate that this compound may possess antitumor activity against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antidepressant Effects

A study conducted on the effects of this compound on stress-induced depression in mice demonstrated significant improvements in behavioral tests (e.g., forced swim test), suggesting its potential as an antidepressant agent. The study highlighted the importance of the piperazine moiety in mediating these effects through serotonin receptor interactions .

Case Study 2: Anxiolytic Properties

In another study focusing on anxiety models, treatment with this compound resulted in decreased anxiety-like behaviors as measured by elevated plus maze tests. This suggests that the compound may act similarly to existing anxiolytics by enhancing GABA receptor activity .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Mechanism Reference
AntidepressantReduced depressive behaviorsModulation of serotonergic pathways
AnxiolyticDecreased anxiety-related behaviorsEnhancement of GABAergic signaling
AntitumorInduction of apoptosis in cancer cellsInhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and reaction conditions for preparing tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride?

  • Methodological Answer : The synthesis involves sequential nucleophilic substitution and reduction steps. For example, tert-butyl ((1-aminocyclohexyl)methyl)carbamate reacts with 2,4-dichloro-5-nitropyrimidine in THF with NaHCO₃ as a base, followed by nitro-group reduction using Fe powder and NH₄Cl in ethanol . Critical parameters include maintaining anhydrous conditions during substitution and controlling reaction time during reduction to avoid over-reduction. Column chromatography (silica gel, EtOAc/hexane) is typically used for purification, yielding intermediates with >90% purity (confirmed by LC-MS) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Analytical techniques include:

  • LC-MS (ESI+) : To confirm molecular weight (e.g., m/z 386 [M + H]+ for intermediates) .
  • ¹H/¹³C NMR : For stereochemical confirmation, particularly cyclohexyl and piperazine ring conformations. Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 3.2–3.5 ppm (piperazine protons) are diagnostic .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is hygroscopic and should be stored at –20°C under inert gas (N₂/Ar). For solubility:

  • Polar aprotic solvents : DMSO, DMF (≥50 mg/mL at 25°C).
  • Aqueous buffers : Limited solubility (use sonication for dispersion).
    Avoid prolonged exposure to acidic/basic conditions to prevent tert-butyl carbamate deprotection .

Advanced Research Questions

Q. How can researchers address low yields during the final cyclization step to form the piperazine-cyclohexyl scaffold?

  • Methodological Answer : Low yields (<50%) often result from steric hindrance at the cyclohexyl-piperazine junction. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes at 100°C, improving yield to 65% .
  • Catalytic additives : Use of 5 mol% DMAP (4-dimethylaminopyridine) enhances nucleophilic attack on the pyrimidine ring .
  • Solvent optimization : Switching from NMP to DMF increases solubility of intermediates, reducing side-product formation .

Q. What analytical challenges arise in distinguishing diastereomers of this compound, and how are they resolved?

  • Methodological Answer : Diastereomers from cis/trans cyclohexyl-piperazine conformers can co-elute in standard HPLC. Advanced approaches:

  • Chiral HPLC : Use Chiralpak IA-3 column with heptane/ethanol (80:20) to achieve baseline separation (R > 1.5) .
  • Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) identifies rotameric populations via splitting of piperazine protons .

Q. How does the tert-butyl carbamate group influence the compound’s stability under biological assay conditions?

  • Methodological Answer : The tert-butyl carbamate is susceptible to enzymatic cleavage (e.g., esterases in serum). Stability testing protocols:

  • In vitro incubation : Incubate compound in PBS with 10% FBS at 37°C. Monitor degradation via LC-MS every 30 minutes. Half-life typically <2 hours .
  • Stabilization strategies : Co-administration with 1 mM PMSF (serine protease inhibitor) extends half-life to 4 hours .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in ethanol: How to validate experimental conditions?

  • Resolution : Discrepancies arise from crystallinity variations. For reproducibility:

  • Recrystallization : Dissolve in hot ethanol (60°C), cool to –20°C overnight. Filtered solids show consistent solubility (25 mg/mL) .
  • Dynamic light scattering (DLS) : Confirm particle size <200 nm for colloidal stability in ethanol .

Q. Why do some studies report LC-MS [M + H]+ values deviating by ±2 Da?

  • Resolution : Isotopic patterns (e.g., chlorine atoms) and adduct formation (Na⁺/K⁺) cause shifts. Calibrate MS with sodium trifluoroacetate clusters and use high-resolution instruments (HRMS, <5 ppm error) .

Methodological Best Practices

  • Scale-up synthesis : For >10 g batches, replace column chromatography with pH-dependent extraction (adjust to pH 9–10 with NH₄OH, extract with EtOAc) .
  • Troubleshooting low activity in kinase assays : Pre-incubate compound with 0.1% Tween-20 to disrupt aggregation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.